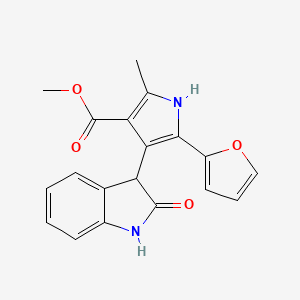

methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with methyl, furan-2-yl, and 2-oxo-2,3-dihydro-1H-indol-3-yl groups. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H16N2O4/c1-10-14(19(23)24-2)16(17(20-10)13-8-5-9-25-13)15-11-6-3-4-7-12(11)21-18(15)22/h3-9,15,20H,1-2H3,(H,21,22) |

InChI Key |

FPCXWEHGQQYMNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CO2)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).

Medicine: Under study for drug development.

Industry: Limited industrial applications, but its unique structure inspires further exploration.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

The target compound’s pyrrole-indole-furan architecture distinguishes it from related heterocycles. Key analogs include:

Key Observations :

- Pyrazole vs.

- Stereochemical Complexity : The ethyl (4R,5R)-pyrrole derivative highlights the importance of stereochemistry in biological systems, though its activity remains uncharacterized.

- Metal Coordination : Ethyl 3,4-dimethyl-pyrrole demonstrates utility in coordination chemistry, a property less explored in the target compound.

Biological Activity

Chemical Structure and Synthesis

The chemical structure of methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate features a pyrrole ring substituted with a furan moiety and an indole derivative. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications, to achieve the desired structural configuration.

Synthesis Overview:

- Starting Materials : Furan derivatives and indole compounds.

- Reagents : Common reagents include acetic anhydride, phosphorous oxychloride, and various catalysts.

- Methodology : The process often involves condensation reactions followed by cyclization to form the pyrrole ring.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, in vitro assays have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 50 µM |

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Induction of Apoptosis

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased levels of anti-apoptotic factors.

This suggests a promising role in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers such as TNF-alpha and IL-6, indicating a potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.